1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone
Overview
Description
1-Phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone, also known as PTET, is a chemical compound with potential applications in scientific research. PTET is a thioether derivative of 1-phenylethanone and is known for its unique chemical properties and biological activities.
Scientific Research Applications
1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone has a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. This compound has also been shown to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone is its versatility in scientific research. It can be used in a variety of applications, including cancer research, inflammation research, and neuroprotection research. However, one limitation of this compound is its potential toxicity. While studies have shown that this compound is relatively non-toxic, it should still be handled with care in the laboratory.
Future Directions
There are many potential future directions for research on 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone. One area of research could be the development of this compound derivatives with improved anti-cancer properties. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, research could be done to determine the optimal dosage and administration of this compound for different applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, among others. While there are some limitations to its use in the laboratory, this compound remains a promising area of research for the future.
Properties
IUPAC Name |
1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(14-9-5-2-6-10-14)12-22-17-18-11-15(19-20-17)13-7-3-1-4-8-13/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJDRHCPQDOETA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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